molecular formula C10H11BrO2Zn B14877623 3-BenZyloxy-3-oxopropylZinc bromide

3-BenZyloxy-3-oxopropylZinc bromide

Cat. No.: B14877623
M. Wt: 308.5 g/mol
InChI Key: LPEMGJJSZPWWDF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-3-oxopropylZinc bromide is an organozinc compound that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in the formation of carbon-carbon bonds, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 3-Benzyloxy-3-oxopropylZinc bromide typically involves the reaction of benzyloxyacetone with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Benzyloxyacetone+ZnBr23-Benzyloxy-3-oxopropylZinc bromide\text{Benzyloxyacetone} + \text{ZnBr}_2 \rightarrow \text{this compound} Benzyloxyacetone+ZnBr2​→3-Benzyloxy-3-oxopropylZinc bromide

Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity. The reaction is typically conducted at low temperatures to control the reactivity and prevent side reactions.

Chemical Reactions Analysis

3-Benzyloxy-3-oxopropylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form different organozinc compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyloxy-3-oxopropylZinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through reactions like the Negishi coupling.

    Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-Benzyloxy-3-oxopropylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways

Properties

Molecular Formula

C10H11BrO2Zn

Molecular Weight

308.5 g/mol

IUPAC Name

benzyl propanoate;bromozinc(1+)

InChI

InChI=1S/C10H11O2.BrH.Zn/c1-2-10(11)12-8-9-6-4-3-5-7-9;;/h3-7H,1-2,8H2;1H;/q-1;;+2/p-1

InChI Key

LPEMGJJSZPWWDF-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC(=O)OCC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.